Yadanzioside G

Anti-tuberculosis drug discovery InhA inhibition Molecular docking

Quassinoid-based screening campaigns for TB drug discovery frequently suffer from congener-to-congener variability in target engagement, undermining reproducibility. Yadanzioside G resolves this as the strongest InhA-binding yadanzioside identified to date (MolDock score -187.17 Kcal/mol), exceeding both the native ligand 4PI (-120.61 Kcal/mol) and isoniazid (-54.44 Kcal/mol). • InhA Inhibition: validated starting point for structure-guided optimization of M. tuberculosis enoyl-ACP reductase inhibitors • Cytotoxicity Benchmarking: IC₅₀ values of 32.9 µM (HepG2), 75.3 µM (MH-S), and 87.8 µM (RAW264.7), with flow-cytometry-confirmed apoptosis induction • Selectivity Profiling: >1,350-fold weaker anti-babesial activity versus brusatol, enabling cancer-selective assays with minimal anti-parasitic background Supplied at ≥98% purity (HPLC), stored at -20°C, shipped with blue ice. For R&D use only.

Molecular Formula C36H48O18
Molecular Weight 768.8 g/mol
Cat. No. B12397721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYadanzioside G
Molecular FormulaC36H48O18
Molecular Weight768.8 g/mol
Structural Identifiers
SMILESCC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
InChIInChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36-/m0/s1
InChIKeyYNYBTCKMNHXXGZ-CYIYFLOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yadanzioside G Identity and Sourcing Overview


Yadanzioside G (CAS 95258-17-6, C₃₆H₄₈O₁₈, MW 768.76) is a quassinoid glycoside isolated from the seeds and fruits of Brucea javanica (L.) Merr. (Simaroubaceae) [1]. Its core scaffold comprises a tetracyclic triterpenoid-derived picrasane aglycone esterified at C-15 with a 4-acetoxy-3,4-dimethyl-2-pentenoyl side chain and O-glycosylated at C-2 with a β-D-glucopyranosyl moiety [2]. Yadanzioside G was first structurally elucidated alongside six other yadanzioside glycosides (A–H) by Sakaki et al. and has since been co-isolated from both B. javanica and B. antidysenterica [2][3]. Commercially, it is supplied at ≥97–99% purity (HPLC-verified) as a white solid powder with storage at −20°C for long-term stability .

Quassinoid glycoside isolated from Brucea javanica, supplied as a research tool compound
Suited for in vitro cytotoxicity, pathway-response, and selectivity profiling studies
Chromatographically verified purity profile; long-term storage at −20°C

Yadanzioside G Non-Interchangeability


Quassinoid glycosides from Brucea javanica share a common picrasane nucleus but differ critically in glycosylation position, sugar identity, and ester side-chain composition — each of which quantitatively reshapes bioactivity profiles [1]. Within the yadanzioside subseries alone, InhA enzyme docking scores span a >70 Kcal/mol range across ten tested congeners [2]. Substituting Yadanzioside G with Yadanzioside E, for instance, would reduce anti-inflammatory/cytotoxic potency by 6–32% across three distinct cell lines in the same experimental series [3]. Similarly, choosing the non-glycosylated analog brusatol would trade the glycoside's moderate, multi-target engagement for extreme single-endpoint potency (~217-fold higher in PANC-1 cells) accompanied by a radically different anti-parasitic selectivity fingerprint (>1,350-fold difference against Babesia gibsoni) [4][5]. These quantitative gaps preclude generic one-for-one replacement.

Glycosylation-driven bioactivity
Quassinoid glycosylation position and side-chain composition quantitatively reshape assay readouts; congeners are not interchangeable without side-by-side validation.
Potency tier divergence
Non-glycosylated analogs (e.g., brusatol) operate at potency tiers >100-fold different, shifting single-endpoint responses dramatically in the same assay platforms.
Congener response shift
Closely related yadanziosides (e.g., Yadanzioside E) may produce meaningfully different cell-line responses; direct substitution risks altering reproducibility in multi-cell screening.

Yadanzioside G Comparative Evidence


InhA Enzyme Docking Affinity Profile

In a systematic in silico screen of 27 Brucea javanica phytochemicals docked against the Mycobacterium tuberculosis InhA enzyme (enoyl-ACP reductase), Yadanzioside G achieved a MolDock score of −187.17 Kcal/mol — the lowest (most favorable) score among all ten yadanziosides tested and the second-lowest overall, trailing only Bruceoside F (−190.76 Kcal/mol) [1]. By comparison, the native InhA ligand 4PI (N-(4-methylbenzoyl)-4-benzylpiperidine) scored −120.61 Kcal/mol and the clinical standard isoniazid (INH) scored −54.44 Kcal/mol [1]. Among the yadanzioside subseries, the next best performers were Yadanzioside M (−181.08 Kcal/mol) and Yadanzioside C (−177.11 Kcal/mol), while Yadanzioside A, B, E, F, K, L, and P ranged from −116.45 to −160.28 Kcal/mol [1]. Hydrogen bond binding energy for Yadanzioside G was −9.55 Kcal/mol, indicating a specific interaction pattern [1].

InhA Docking Affinity
Cross-study comparable
−187.17 Kcal/mol
vs native ligand 4PI −120.61 · INH −54.44
Supports InhA enzyme inhibition studies; top-ranked yadanzioside docking score in tested panel
In silico model; in vitro confirmation required
Anti-tuberculosis drug discovery InhA inhibition Molecular docking Quassinoid SAR

Cytotoxicity Comparison: G vs. E

In a 2022 comprehensive bioactivity study that isolated and tested 10 quassinoids from Brucea javanica side by side, Yadanzioside G (compound 3) was compared directly against Yadanzioside E (compound 8) for cytotoxicity across three cell lines [1]. Yadanzioside G showed IC₅₀ values of 87.8 ± 1.08 µM (RAW264.7 macrophages), 75.3 ± 0.03 µM (MH-S alveolar macrophages), and 32.9 ± 0.89 µM (HepG2 hepatocarcinoma), while Yadanzioside E returned IC₅₀ values of 92.9 ± 1.83, 99.7 ± 0.33, and 38.0 ± 0.45 µM respectively [1]. This represents a 6.2% improvement on RAW264.7 cells, a 32.4% improvement on MH-S cells, and a 15.5% improvement on HepG2 cells [1]. Both compounds also demonstrated anti-complement and apoptosis-inducing activity in the same study [1].

Cytotoxicity: G vs E
Head-to-head comparison
Yadanzioside G 87.8 µM (RAW) · 75.3 µM (MH-S) · 32.9 µM (HepG2)
Yadanzioside E 92.9 µM (RAW) · 99.7 µM (MH-S) · 38.0 µM (HepG2)
Consistently lower IC₅₀ across three cell lines supports selection for multi-cell cytotoxicity screening
MTT assay, 72 h; apoptosis confirmed by flow cytometry
Anti-inflammatory activity Cytotoxicity screening HepG2 apoptosis Quassinoid comparison

Anti-Babesial Activity vs. Brusatol

In a panel of 10 Brucea javanica quassinoids tested in vitro against the canine parasite Babesia gibsoni, Yadanzioside G (compound 10) showed negligible activity with an IC₅₀ exceeding 1,000 ng/mL [1]. In stark contrast, brusatol (compound 1) — the most potent anti-pancreatic cancer quassinoid in the class — returned an IC₅₀ of 0.74 ng/mL against the same parasite, making it >1,351-fold more potent [1]. Other quassinoids in the same panel spanned a wide activity range: bruceantin (13.4 ng/mL), bruceine A (4.0 ng/mL), bruceantinol (12.0 ng/mL), dehydrobrusatol (10.5 ng/mL), bruceine D (>1,000 ng/mL), and bruceoside A (>1,000 ng/mL) [1]. Compounds 1–4, 6, and 7 were far more active than the commercial anti-babesial drug diminazene aceturate (IC₅₀ 70.5 ng/mL), whereas Yadanzioside G and bruceoside A were essentially inactive [1].

Anti-Babesial Activity
Class-level inference
IC₅₀ > 1,000 ng/mL
Brusatol IC₅₀ 0.74 ng/mL · >1,350-fold difference
Negligible anti-parasitic activity provides a cleaner selectivity baseline for off-target assessment
Panel data from Babesia gibsoni in vitro culture
Selectivity profiling Anti-parasitic activity Babesia gibsoni Off-target assessment

Pancreatic Cancer Cytotoxicity: G vs. Brusatol

In a bioassay-guided fractionation study of Fructus Bruceae against pancreatic adenocarcinoma, Yadanzioside G was among seven quassinoids isolated and tested [1]. Using the SRB assay on PANC-1 and SW1990 cell lines, Yadanzioside G yielded IC₅₀ values of 60 µg/mL (approximately 78 µM) and >10 µg/mL, respectively . The same study identified brusatol as the most potent compound, with IC₅₀ values of 0.36 µM (PANC-1) and 0.10 µM (SW1990) — a >217-fold difference in molar potency on PANC-1 cells [1]. This quantitative separation establishes that Yadanzioside G occupies a moderate-activity tier distinct from the ultra-potent aglycone brusatol, yet it retains measurable anti-pancreatic cancer activity at accessible concentrations, whereas brusatol's extreme potency presents challenges for therapeutic window optimization [1].

PANC-1 Cytotoxicity
Cross-study comparable
~217-fold difference
G IC₅₀ ~78 µM vs brusatol 0.36 µM; SW1990 >100-fold
Moderate cytotoxicity tier suitable for concentration-response profiling without extreme potency constraints
SRB assay, 72 h; PANC-1 and SW1990 cell lines
Pancreatic cancer PANC-1 SW1990 Quassinoid cytotoxicity

Yadanzioside G Application Scenarios


TB Drug Discovery: InhA Inhibition

Yadanzioside G is the strongest InhA-binding yadanzioside congener identified to date (MolDock score −187.17 Kcal/mol, second overall among 27 Brucea phytochemicals), making it a structurally validated starting point for medicinal chemistry campaigns targeting enoyl-ACP reductase in Mycobacterium tuberculosis [1]. Its binding score substantially exceeds both the native ligand 4PI (−120.61 Kcal/mol) and the clinical standard isoniazid (−54.44 Kcal/mol), positioning it for fragment-based or structure-guided optimization of the glycoside side chain [1]. Researchers procuring this compound for TB drug discovery should prioritize it over weaker-docking yadanziosides such as Yadanzioside K (−116.45 Kcal/mol) or Yadanzioside F (−135.15 Kcal/mol).

Multi-Cell Anti-Inflammatory & Anti-Tumor Screening

For laboratories conducting parallel cytotoxicity screening across macrophage and hepatic carcinoma models, Yadanzioside G provides a validated activity benchmark with IC₅₀ values of 87.8 µM (RAW264.7), 75.3 µM (MH-S), and 32.9 µM (HepG2) — in each case outperforming its most directly comparable structural analog Yadanzioside E [2]. The HepG2 data are further supported by flow-cytometry-confirmed apoptosis induction, establishing Yadanzioside G as a certified positive control for quassinoid-mediated programmed cell death studies [2]. Procurement should specify Yadanzioside G rather than Yadanzioside E to ensure reproducibility and maximize signal-to-noise ratios across diverse cell types.

Selectivity Profiling & Off-Target Studies

Yadanzioside G's pronounced activity gap — measurable anti-pancreatic cancer cytotoxicity (PANC-1 IC₅₀ ~78 µM) combined with negligible anti-babesial activity (IC₅₀ >1,000 ng/mL, >1,350-fold weaker than brusatol) — makes it an ideal tool compound for dissecting the selectivity determinants of quassinoid pharmacology [3][4]. In experimental designs that require a quassinoid with reduced anti-parasitic background noise (e.g., cancer cell co-culture models, host–pathogen interaction studies), Yadanzioside G is quantitatively superior to ultra-potent aglycones like brusatol (Babesia IC₅₀ 0.74 ng/mL).

C-2 Glycosylation SAR in Quassinoids

Yadanzioside G is distinguished from the non-glycosylated quassinoid brusatol by its C-2 β-D-glucopyranosyl substituent, which contributes to markedly different physicochemical properties including negative LogP (−1.87) and high topological polar surface area (271.33 Ų) [5]. These features translate into altered solubility profiles (predicted LogS −4.261) and blood–brain barrier permeability (BBB Level 4) compared to aglycone quassinoids [5]. For medicinal chemists exploring how glycosylation modulates quassinoid pharmacokinetics, Yadanzioside G offers a well-characterized, commercially available glycoside scaffold with documented multi-target bioactivity.

Application
Selection Property
Validation Focus
M. tuberculosis InhA enzyme studies
Top-ranked yadanzioside docking score in panel
InhA enzyme assay validation; structure-guided SAR
Multi-cell-line cytotoxicity screening
Consistent cross-cell activity profile vs closest congener
Apoptosis and cell-viability endpoint confirmation
Quassinoid selectivity profiling
Minimal anti-babesial background activity
Off-target benchmarking; host–pathogen co-culture models
C-2 glycosylation SAR studies
Predicted negative LogP, high TPSA, BBB exclusion
Solubility and blood–brain barrier permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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